molecular formula C25H26FNO6S B281117 Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Katalognummer B281117
Molekulargewicht: 487.5 g/mol
InChI-Schlüssel: SALJVVDMDQMZDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known for its unique chemical structure, which makes it a promising candidate for the development of novel pharmaceuticals. In

Wirkmechanismus

The mechanism of action of Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and inhibition of COX-2 activity has been shown to reduce inflammation and pain.
Biochemical and Physiological Effects:
Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. The compound has also been shown to exhibit antitumor activity in vitro. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of novel pain relievers. Additionally, the compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer agents. However, one of the limitations of the compound is its relatively complex chemical structure, which can make it difficult to synthesize and purify.

Zukünftige Richtungen

There are several future directions for the study of Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One possible direction is the development of novel pain relievers based on the compound's potent anti-inflammatory and analgesic properties. Another possible direction is the development of anticancer agents based on the compound's antitumor activity. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic properties.

Synthesemethoden

The synthesis of Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with cyclohexylamine to form the corresponding sulfonamide. The second step involves the reaction of the sulfonamide with 2-methyl-3-carboxybenzofuran to form Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. The synthesis method has been optimized to produce high yields of the compound with minimal side reactions.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of novel pain relievers. Additionally, the compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of anticancer agents.

Eigenschaften

Molekularformel

C25H26FNO6S

Molekulargewicht

487.5 g/mol

IUPAC-Name

ethyl 5-[cyclohexanecarbonyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H26FNO6S/c1-3-32-25(29)23-16(2)33-22-14-11-19(15-21(22)23)27(24(28)17-7-5-4-6-8-17)34(30,31)20-12-9-18(26)10-13-20/h9-15,17H,3-8H2,1-2H3

InChI-Schlüssel

SALJVVDMDQMZDA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F)C

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.